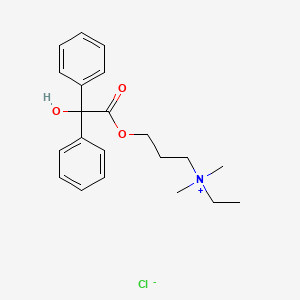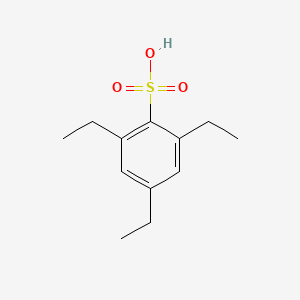
2,4,6-Triethylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethylbenzene-1-sulfonic acid is an organic compound with the molecular formula C12H18O3S. It is a derivative of benzene, where three ethyl groups are attached to the 2, 4, and 6 positions of the benzene ring, and a sulfonic acid group is attached to the 1 position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,4,6-triethylbenzene. The reaction is carried out by treating 2,4,6-triethylbenzene with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The sulfonation reaction is typically followed by neutralization with a base such as sodium hydroxide to obtain the sodium salt of the sulfonic acid, which can then be purified and converted back to the free acid form if needed.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfinic acids.
Substitution: The ethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonates and sulfonic esters.
Reduction: Sulfinic acids and corresponding alcohols.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Triethylbenzene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can form strong hydrogen bonds, making it effective in catalyzing reactions and stabilizing transition states. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrobenzene-1-sulfonic acid: Known for its use in protein modification and immunological studies.
Benzene-1-sulfonic acid: A simpler analog used in various industrial applications.
Toluene-4-sulfonic acid: Commonly used as a catalyst in organic synthesis.
Uniqueness
2,4,6-Triethylbenzene-1-sulfonic acid is unique due to the presence of three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in selective sulfonation reactions and other chemical processes where control over reaction pathways is crucial.
Eigenschaften
CAS-Nummer |
63877-64-5 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2,4,6-triethylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18O3S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
IHGWXBWYZUMHLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)S(=O)(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
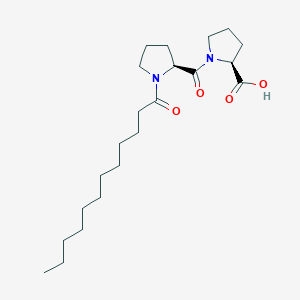
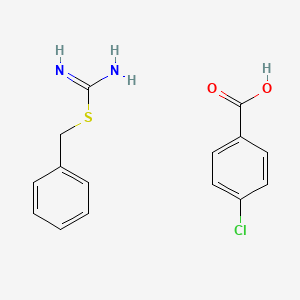


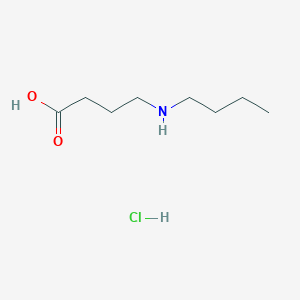
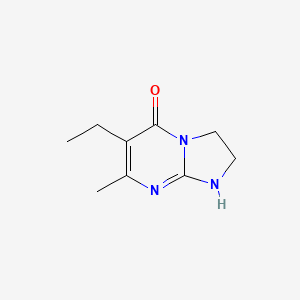
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
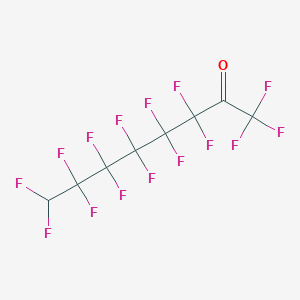

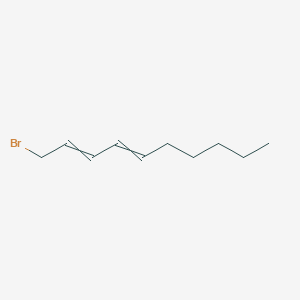
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)

